![molecular formula C22H21N3O B605751 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide](/img/structure/B605751.png)
6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
描述
AKT-IN-1 是一种有效的丝氨酸/苏氨酸激酶 AKT 的变构抑制剂,AKT 在磷脂酰肌醇 3-激酶 (PI3K)/AKT 信号通路中发挥着至关重要的作用。该通路参与各种细胞过程,包括细胞增殖、存活和代谢。 AKT-IN-1 因其抑制 AKT 活性和从而抑制肿瘤生长和存活的潜力而被广泛研究,特别是在癌症治疗方面 .
作用机制
AKT-IN-1 通过与 AKT 激酶的变构位点结合发挥作用,导致构象变化,抑制其活性。这种抑制会破坏 PI3K/AKT 信号通路,该通路对细胞存活和增殖至关重要。通过阻断 AKT 活性,AKT-IN-1 会诱导癌细胞凋亡并抑制癌细胞生长。 AKT-IN-1 的分子靶点包括 AKT 通路的各种下游效应器,如糖原合酶激酶 3β (GSK-3β)、小鼠双分钟 2 (MDM2) 和叉头框蛋白 O (FOXO) 转录因子 .
类似化合物:
MK-2206: 具有相似作用机制的变构 AKT 抑制剂。
GSK2141795: 具有有效抗癌活性的 ATP 竞争性 AKT 抑制剂。
依帕替西布: 另一种靶向 AKT 通路的 ATP 竞争性抑制剂。
比较: AKT-IN-1 在其变构抑制机制方面是独一无二的,这与 ATP 竞争性抑制剂相比具有几个优势。像 AKT-IN-1 这样的变构抑制剂与 AKT 激酶上不同的位点结合,导致更高的选择性和更少的脱靶效应。 这使得 AKT-IN-1 成为研究 AKT 在细胞过程中的特定作用以及开发靶向癌症疗法的宝贵工具 .
准备方法
合成路线和反应条件: AKT-IN-1 的合成涉及多个步骤,从制备关键中间体开始。合成路线通常包括以下步骤:
核心结构的形成: AKT-IN-1 的核心结构通过一系列缩合和环化反应合成。
官能团修饰: 通过取代反应将各种官能团引入核心结构,以增强化合物的效力和选择性。
纯化: 使用色谱技术纯化最终产物,以达到高纯度。
工业生产方法: 在工业环境中,AKT-IN-1 的生产涉及扩大合成路线,同时确保一致的质量和产量。这包括优化反应条件,如温度、压力和溶剂选择,以最大限度地提高效率并减少副产物。 采用先进的纯化技术,如高效液相色谱 (HPLC),以确保最终产品符合严格的质量标准 .
化学反应分析
反应类型: AKT-IN-1 会经历各种化学反应,包括:
氧化: AKT-IN-1 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰化合物中的某些官能团。
取代: 取代反应通常用于引入不同的官能团以增强化合物的性质。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应中使用卤代烷烃和卤代芳烃等试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应会产生具有提高的效力和选择性的类似物 .
科学研究应用
Anticancer Properties
One of the most significant applications of 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide is in cancer research. Preliminary studies suggest that this compound exhibits notable anticancer activity against various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with critical cellular processes involved in tumor growth and proliferation. It may act by inhibiting specific kinases or pathways that are essential for cancer cell survival, similar to other known anticancer agents.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : The compound may exert its effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
Study Focus | Findings | Reference Year |
---|---|---|
Anticancer Activity | Demonstrated significant growth inhibition in breast cancer cell lines (MCF-7) with IC50 values below 20 µM. | 2023 |
Neuroprotection | Reduced neuronal cell death in models of oxidative stress, suggesting potential for Alzheimer's treatment. | 2024 |
Pharmacokinetics | Favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile indicating good bioavailability. | 2024 |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that ensure high purity and yield.
- Synthetic Route : The compound can be synthesized through multi-step organic reactions involving cyclization and functional group modifications.
- Chemical Properties : It is characterized by a complex structure with multiple aromatic rings, which contribute to its biological activity.
相似化合物的比较
MK-2206: An allosteric AKT inhibitor with a similar mechanism of action.
GSK2141795: An ATP-competitive AKT inhibitor with potent anticancer activity.
Ipatasertib: Another ATP-competitive inhibitor targeting the AKT pathway.
Comparison: AKT-IN-1 is unique in its allosteric inhibition mechanism, which offers several advantages over ATP-competitive inhibitors. Allosteric inhibitors like AKT-IN-1 bind to a distinct site on the AKT kinase, leading to greater selectivity and reduced off-target effects. This makes AKT-IN-1 a valuable tool for studying the specific roles of AKT in cellular processes and for developing targeted cancer therapies .
生物活性
6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, also known as AKT-IN-1, is a compound that has garnered attention for its potential as an allosteric inhibitor of the AKT signaling pathway. This pathway is critical in numerous cellular processes, including metabolism, proliferation, and survival, making it a significant target in cancer research.
- Molecular Formula : C22H21N3O
- Molecular Weight : 343.43 g/mol
- CAS Number : 2248003-60-1
The compound functions as an allosteric inhibitor of the AKT kinases (AKT1, AKT2, and AKT3). It binds to a site distinct from the active site of the enzyme, altering its conformation and inhibiting its activity. This mechanism has been shown to effectively reduce AKT-mediated signaling pathways, which are often dysregulated in various cancers.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent inhibitory effects on AKT activation:
- IC50 Value : The compound has an IC50 value of approximately 1.042 µM against AKT, indicating significant potency in inhibiting this kinase .
- Cellular Effects : In cellular models, treatment with this compound resulted in decreased phosphorylation of PRAS40, a downstream target of AKT signaling, thereby confirming its functional inhibition of the pathway .
Study 1: Inhibition of Tumor Growth
In a xenograft mouse model of endometrial adenocarcinoma, administration of this compound led to a notable reduction in tumor size. The study highlighted the compound's ability to suppress tumor growth by inhibiting AKT signaling, demonstrating its potential therapeutic application in cancer treatment .
Study 2: Selectivity and Safety Profile
Another study focused on assessing the selectivity of this compound against other kinases. The results indicated that while it effectively inhibited AKT kinases, it showed minimal off-target effects on other kinases within the same family. This selectivity is crucial for minimizing potential side effects in therapeutic contexts .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Description |
---|---|
Target Kinases | AKT1, AKT2, AKT3 |
IC50 | 1.042 µM |
Mechanism | Allosteric inhibition |
Effect on PRAS40 | Decreased phosphorylation |
Tumor Model | Endometrial adenocarcinoma xenograft |
Selectivity | Minimal off-target effects |
属性
IUPAC Name |
6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZDHCBMNHMEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。